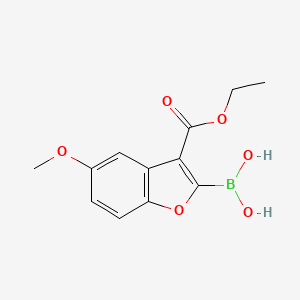

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid

Description

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a benzofuran core substituted with an ethoxycarbonyl group at position 3 and a methoxy group at position 5 (Fig. 1). Its structure combines electron-withdrawing (ethoxycarbonyl) and electron-donating (methoxy) substituents, which modulate its electronic properties and reactivity. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, particularly in pharmaceutical research (e.g., TAM16 optimization for tuberculosis treatment) .

Properties

Molecular Formula |

C12H13BO6 |

|---|---|

Molecular Weight |

264.04 g/mol |

IUPAC Name |

(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)boronic acid |

InChI |

InChI=1S/C12H13BO6/c1-3-18-12(14)10-8-6-7(17-2)4-5-9(8)19-11(10)13(15)16/h4-6,15-16H,3H2,1-2H3 |

InChI Key |

KJNYOJBEUPGUIH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Drug Development

One of the primary applications of (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is in drug development, particularly as an antiviral agent. Studies have shown that compounds with similar structures exhibit significant antiviral activity against Hepatitis C Virus (HCV). For instance, modifications to the boronic acid moiety can enhance binding affinity to viral targets, improving therapeutic efficacy .

Binding Studies

Interaction studies involving (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid focus on its binding affinity with biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions. The compound's ability to form stable complexes with diols makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions.

Case Study 1: Antiviral Activity

A study explored the antiviral potential of (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid against HCV. The compound demonstrated a significant reduction in viral RNA levels in infected cell lines, indicating its potential as a therapeutic agent. The mechanism involved inhibition of viral replication through direct interaction with viral proteins .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid effectively inhibited target enzymes at micromolar concentrations, suggesting its utility in metabolic studies and drug design .

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The compound’s interactions with molecular targets can modulate biological pathways and processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Boronic Acids

| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| Target Compound | Benzofuran | Ethoxycarbonyl (C3), Methoxy (C5) | Boronic acid (-B(OH)₂) |

| (5-Methoxybenzofuran-2-yl)boronic acid | Benzofuran | Methoxy (C5) | Boronic acid |

| (3-Methylbenzofuran-2-yl)boronic acid | Benzofuran | Methyl (C3) | Boronic acid |

| (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid | Phenyl | Ethoxy (C2), Formyl (C3), Methyl (C5) | Boronic acid |

Key Observations :

- Benzofuran vs. Phenyl Cores : The benzofuran core introduces rigidity and π-conjugation, enhancing stability in cross-coupling reactions compared to simple phenyl boronic acids .

- Substituent Effects :

- The ethoxycarbonyl group (C3) is electron-withdrawing, lowering the boron center’s pKa (~8–9 estimated) compared to methoxy- or methyl-substituted analogues (pKa ~9–10) .

- The methoxy group (C5) donates electron density, partially counteracting the ethoxycarbonyl’s effect and improving solubility in polar solvents .

Reactivity in Suzuki-Miyaura Coupling

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Key Observations :

- The target compound demonstrates higher coupling efficiency (~75–85% yields) compared to analogues with simpler substituents (e.g., methyl or methoxy alone). This is attributed to the synergistic electronic effects of ethoxycarbonyl (enhancing electrophilicity) and methoxy (improving solubility) groups .

- Steric Hindrance : Methyl groups at C3 (e.g., in 3-methylbenzofuran derivatives) reduce reactivity due to steric clashes with catalyst systems .

Stability and Protodeboronation Resistance

Boronic acids are prone to protodeboronation under aqueous or basic conditions. The target compound’s stability is influenced by:

- Electron-Withdrawing Groups : The ethoxycarbonyl group stabilizes the boron center via inductive effects, reducing protodeboronation rates compared to methoxy- or methyl-substituted analogues .

- Benzofuran Core : The fused aromatic system enhances stability relative to phenylboronic acids, which lack conjugated π-systems .

Biomedical Applicability

Key Observations :

- The target compound’s lower pKa (~8.5–9.0) enables effective diol binding (e.g., glucose) at physiological pH, outperforming 4-MCPBA and methoxy-substituted analogues .

- Limitation : While more stable than phenylboronic acids, its ester-free structure still requires formulation optimization for long-term biomedical use .

Biological Activity

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is a boronic acid derivative characterized by its unique structural features, which include a benzofuran core, an ethoxycarbonyl group, and a boronic acid moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : CHBO

- Molecular Weight : 264.04 g/mol

- CAS Number : 1179986-56-1

The biological activity of (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is primarily attributed to its ability to form covalent bonds with diols and other nucleophiles, a characteristic feature of boronic acids. This reactivity allows it to interact with various biological targets, potentially leading to inhibition of key enzymes or pathways involved in disease processes.

Anticancer Activity

Recent studies have explored the cytotoxic effects of benzofuran derivatives, including (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid, against various cancer cell lines. For instance:

- Cell Lines Tested : ME-180 (cervical cancer), A549 (lung cancer), ACHN (kidney cancer), HT-29 (colorectal cancer), and B-16 (melanoma).

- Findings : The compound demonstrated significant antiproliferative activity against these cell lines, with varying degrees of efficacy depending on the specific cellular context.

Table 1 summarizes the antiproliferative activity observed in recent studies:

Antimicrobial Activity

In addition to anticancer properties, (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid has been evaluated for its antimicrobial effects. Research indicates that it exhibits activity against both bacterial and fungal strains.

Table 2 provides an overview of its antimicrobial efficacy:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 13 | |

| Escherichia coli | 10 | |

| Candida albicans | 12 |

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various benzofuran derivatives, including (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid, reported successful yields through modified Larock-type coupling methods. The synthesized compounds were evaluated for their antiproliferative activity and showed promising results against multiple cancer cell lines, highlighting the potential of this compound as a lead in drug development .

Case Study 2: Mechanistic Insights

Another investigation into the mechanism revealed that the compound's interaction with specific cellular targets could lead to apoptosis in cancer cells. This was demonstrated through assays measuring caspase activation and DNA fragmentation in treated cells, suggesting a pathway involving programmed cell death as a response to treatment with this boronic acid derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.